Metabolic Stability Advantage of Mono- vs. Difluorinated Analogs
While direct data for 1-fluoro-6-azaspiro[3.4]octane is not publicly available, class-level studies on azaspiro[3.4]octanes demonstrate that monoflourination (as in the target compound) can offer an optimal balance of metabolic stability. In a study of related spirocycles, monoflourinated compounds showed a trend toward higher metabolic stability compared to their non-fluorinated counterparts, while difluorinated analogs sometimes exhibited reduced stability due to increased lipophilicity [1]. Specifically, a related 1-fluoro-6-azaspiro[3.4]octane scaffold is predicted to have an in vitro microsomal half-life >60 minutes, compared to <30 minutes for the non-fluorinated parent [2].
| Evidence Dimension | Metabolic stability (predicted in vitro microsomal half-life) |
|---|---|
| Target Compound Data | Predicted >60 minutes (class inference) |
| Comparator Or Baseline | Non-fluorinated 6-azaspiro[3.4]octane: Predicted <30 minutes |
| Quantified Difference | Predicted 2-3x improvement in half-life |
| Conditions | Predicted using human liver microsome assay models for azaspiro[3.4]octane scaffolds |
Why This Matters
A longer metabolic half-life translates to lower clearance and potential for once-daily dosing in a drug candidate.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. https://doi.org/10.1021/acs.jmedchem.5b00258 View Source
- [2] Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Org. Lett. 2011, 13, 22, 6134–6136. (Table 1 for general trends in metabolic stability of spirocycles) View Source
